molecular formula C23H27FN2O4S B2671245 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851806-89-8

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone

Cat. No.: B2671245
CAS No.: 851806-89-8
M. Wt: 446.54
InChI Key: COMJANVJENSPHP-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group and a triethoxyphenyl group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is known to participate in various chemical reactions. It’s amphoteric in nature, meaning it can act as both an acid and a base .


Physical and Chemical Properties Analysis

Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms . The presence of the fluorophenyl and triethoxyphenyl groups could potentially affect the compound’s solubility, boiling point, melting point, and other physical and chemical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of related fluorophenyl methanone compounds, highlighting the use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method showcases the potential for eco-friendly and efficient synthesis of similar compounds (Moreno-Fuquen et al., 2019).

  • Process Improvement for Synthesis : Hong (2004) improved the synthesis process of flubenimidazole, a compound with structural similarities, by adjusting reaction temperatures and intermediate filtration, enhancing product quality and yield. This suggests potential process optimizations for the synthesis of related compounds (Hong, 2004).

  • Spectral and Structural Characterization : Huang et al. (2021) conducted spectral characterization and density functional theory (DFT) calculations on structurally related compounds. The research provides insights into the molecular structure and physicochemical properties, which could be relevant for similar fluorophenyl methanone derivatives (Huang et al., 2021).

Biological and Pharmacological Activities

  • Antimycobacterial Activity : Ali and Yar (2007) investigated the antimycobacterial activities of compounds structurally related to fluorophenyl methanones. They found significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for related compounds (Ali & Yar, 2007).

  • Anti-tumor Potential : Research by Hayakawa et al. (2004) on derivatives of benzofuran-2-carboxylic acid ethyl ester, structurally akin to fluorophenyl methanones, revealed selective cytotoxicity against tumorigenic cell lines, indicating the potential for anti-tumor applications (Hayakawa et al., 2004).

Chemical and Physical Properties

  • Physical Property Analysis : Woydziak et al. (2012) synthesized fluorinated fluorophores with variations in absorption and emission spectra depending on the substituents. This study highlights the importance of fluorine substitution in modulating the physical properties of similar compounds (Woydziak et al., 2012).

  • Molecular Docking and DFT Studies : Shahana and Yardily (2020) performed molecular docking and DFT studies on novel compounds, highlighting their antibacterial activity and providing insights into molecular interactions. Similar approaches could be applied to study the binding properties and reactivity of related fluorophenyl methanones (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. Imidazole rings are present in many important biological molecules, like the amino acid histidine and in heme proteins .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-9-7-8-10-18(16)24/h7-10,13-14H,4-6,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMJANVJENSPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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